MPO Inhibition Potency and Selectivity Over CYP3A4 and TPO
3-Bromo-2',5-dichloro-2-hydroxybenzophenone inhibits human myeloperoxidase (MPO) with an IC50 of 54 nM, demonstrating significant selectivity over cytochrome P450 3A4 (CYP3A4, IC50 = 210 nM) and thyroid peroxidase (TPO, IC50 = 2000 nM) [1]. The 3.9-fold selectivity for MPO over CYP3A4 and 37-fold over TPO is derived from the same experimental platform, highlighting a unique target engagement profile not observed with simpler benzophenone analogs lacking halogen substitution [2].
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | MPO IC50 = 54 nM; CYP3A4 IC50 = 210 nM; TPO IC50 = 2000 nM |
| Comparator Or Baseline | MPO vs. CYP3A4 selectivity ratio = 3.9; MPO vs. TPO selectivity ratio = 37 |
| Quantified Difference | 3.9-fold (CYP3A4); 37-fold (TPO) |
| Conditions | MPO: aminophenyl fluorescein assay; CYP3A4: time-dependent inhibition measured at 30 min; TPO: 3-iodo tyrosine substrate |
Why This Matters
This selectivity profile is critical for researchers developing MPO inhibitors as anti-inflammatory agents, as it minimizes off-target interactions with CYP3A4 (a major drug-metabolizing enzyme) and TPO (involved in thyroid hormone synthesis).
- [1] BindingDB. BDBM50567714 CHEMBL4855030. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50567714 View Source
- [2] BindingDB. BDBM50229902 CHEMBL313562. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50229902 View Source
